molecular formula C16H13N3O B12895223 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 89844-81-5

1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B12895223
CAS No.: 89844-81-5
M. Wt: 263.29 g/mol
InChI Key: MTMMPBIRYUCROT-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde ( 89844-81-5) is a high-purity chemical building block offered for research and development purposes. This compound features a 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its stability and ability to act as a bioisostere for amide bonds, combined with a reactive aldehyde functional group . The 1,2,3-triazole scaffold is of significant interest in drug discovery and materials science due to its wide range of potential biological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties . The presence of the formyl (aldehyde) group on the triazole ring provides a versatile handle for further synthetic elaboration through various reactions, including nucleophilic addition, oxidation, reduction, and condensation, making it a valuable intermediate for creating diverse chemical libraries . Researchers can utilize this compound in the synthesis of more complex molecules, such as through its use in the Cornforth rearrangement to access other 1-substituted 4-formyl-1,2,3-triazoles, which are useful intermediates in their own right . Attention: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

89844-81-5

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-benzyl-5-phenyltriazole-4-carbaldehyde

InChI

InChI=1S/C16H13N3O/c20-12-15-16(14-9-5-2-6-10-14)19(18-17-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2

InChI Key

MTMMPBIRYUCROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Copper- and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (CuAAC and RuAAC)

The most widely employed synthetic route to 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves the cycloaddition of benzyl azide and phenylacetylene derivatives catalyzed by transition metals, particularly ruthenium complexes.

  • Ruthenium-Catalyzed Cycloaddition : The reaction of benzyl azide with phenylacetylene in the presence of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium catalyst (Cp*RuCl(COD)) selectively yields the 1,5-disubstituted 1,2,3-triazole core in good yields (typically within 30 minutes at 45 °C in dichloroethane). This method is highly regioselective and efficient for synthesizing the 1-benzyl-5-phenyl-1H-1,2,3-triazole scaffold.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Although CuAAC typically favors 1,4-disubstituted triazoles, modified conditions and substrates can be used to access triazole-4-carbaldehyde derivatives. For example, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized via CuAAC of benzyl azide and 3,3-diethoxyprop-1-yne in a one-pot procedure, yielding high conversion rates (~90%).

Zinc-Mediated Azide-Alkyne Ligation

An alternative mild approach involves zinc-mediated cycloaddition. The terminal alkyne reacts with diethylzinc to form an ethylzinc intermediate, which then reacts with the azide to produce 1,5-disubstituted triazoles at room temperature. This method is effective for various azido and alkynyl substrates, offering a gentle and regioselective synthesis route.

Nickel-Catalyzed Azide-Alkyne Cycloaddition

Nickel complexes such as nickelocene (Cp2Ni) combined with bidentate ligands like Xantphos have been explored for catalyzing azide-alkyne cycloadditions. Under optimized conditions (e.g., in DMF at room temperature for 2 hours), this method can yield 1,5-disubstituted triazoles with moderate to good yields (~71%). However, solvent choice critically affects the reaction outcome, with DMF outperforming solvents like DCM, ethanol, and THF.

Oxidation of (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

A complementary approach to obtain the aldehyde functionality at the 4-position involves the oxidation of the corresponding triazolylmethanol precursor. For related triazole-4-carbaldehydes, manganese(IV) oxide in dichloromethane at room temperature has been used effectively to oxidize (1-phenyl-1H-1,2,3-triazol-4-yl)methanol to the aldehyde with high yield (99%). This method can be adapted for the benzyl-substituted analog.

Comparative Data Table of Preparation Methods

Method Catalyst/Agent Conditions Yield (%) Regioselectivity Notes
Ruthenium-Catalyzed Cycloaddition Cp*RuCl(COD) 45 °C, 30 min, DCE High 1,5-disubstituted triazole Fast, selective, widely used
Copper-Catalyzed Cycloaddition (CuAAC) Cu(I) salts (e.g., CuSO4 + reductant) Room temp, one-pot synthesis ~90 1,4-disubstituted triazole (modified for 4-carbaldehyde) Efficient, mild conditions
Zinc-Mediated Ligation Diethylzinc Room temp, N-methylimidazole Moderate 1,5-disubstituted triazole Mild, gentle approach
Nickel-Catalyzed Cycloaddition Cp2Ni + Xantphos Room temp, 2 h, DMF ~71 1,5-disubstituted triazole Solvent-dependent, moderate yields
Oxidation of Triazolylmethanol MnO2 Room temp, DCM, overnight 99 N/A High yield oxidation to aldehyde

Detailed Research Findings and Analysis

  • The ruthenium-catalyzed method is the most reliable for synthesizing 1-benzyl-5-phenyl-1H-1,2,3-triazole derivatives with aldehyde substitution at the 4-position, providing excellent regioselectivity and yield in a short reaction time.

  • Copper-catalyzed azide-alkyne cycloaddition is versatile and can be adapted for aldehyde-functionalized triazoles, especially via one-pot syntheses involving alkynes bearing masked aldehyde groups (e.g., diethoxy groups).

  • Zinc and nickel catalysis offer alternative routes but generally require more careful optimization of reaction conditions and solvents to achieve good yields and selectivity.

  • Oxidation of the corresponding triazolylmethanol intermediate is a practical step to introduce the aldehyde group post-cycloaddition, with manganese(IV) oxide providing near-quantitative yields under mild conditions.

  • The positioning of the aldehyde group adjacent to the nitrogen atom in the triazole ring is critical for the compound’s reactivity and biological activity, as demonstrated by comparative studies of regioisomers.

Chemical Reactions Analysis

1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activities
Research indicates that derivatives of 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde exhibit significant antiproliferative effects against various human tumor cell lines. For instance, studies have shown that triazole derivatives can inhibit the growth of colorectal adenocarcinoma cells (SW620) with an IC50 value as low as 0.25 µM when modified with specific substituents like imidazoline moieties . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Antitrypanosomal Activity
The compound has also been evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that certain derivatives showed promising results in inhibiting the growth of this protozoan parasite . This highlights the potential of 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde in treating parasitic infections.

Materials Science

Optoelectronic Properties
The synthesis of triazole dyads incorporating 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde has been investigated for their optoelectronic features. These compounds can be utilized as metallochromic probes for selective chemosensing applications. The incorporation of this triazole into sensor designs has shown enhanced sensitivity towards copper ions, demonstrating its utility in environmental monitoring and analytical chemistry .

Polymer Chemistry
The compound's reactive aldehyde group allows it to participate in polymerization reactions, leading to the development of novel polymeric materials with tailored properties. These materials can find applications in coatings, adhesives, and other industrial products where specific chemical functionalities are desired.

Analytical Chemistry

Chemical Sensors
Due to its ability to form stable complexes with metal ions, 1-benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be used in the development of chemical sensors for detecting metal ions in various matrices. Its high selectivity and sensitivity make it an attractive candidate for analytical applications in environmental and biological monitoring .

Summary Table: Applications of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Field Application Details
Medicinal ChemistryAntiproliferative ActivityEffective against colorectal adenocarcinoma cells with IC50 = 0.25 µM
Antitrypanosomal ActivityInhibits Trypanosoma brucei growth
Materials ScienceOptoelectronic PropertiesUsed as metallochromic probes for copper ion detection
Polymer ChemistryParticipates in polymerization reactions for novel materials
Analytical ChemistryChemical SensorsForms stable complexes with metal ions for environmental and biological monitoring

Comparison with Similar Compounds

Comparison with Similar Triazole Carbaldehydes

Structural Features and Substituent Effects

The substituents on the triazole ring significantly influence molecular geometry, packing, and reactivity:

Compound R₁ R₅ Key Structural Features References
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde Benzyl Phenyl Expected planar triazole core; steric hindrance from bulky substituents may affect dihedral angles
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Benzyl Methyl Dihedral angle: 76.47° (benzene vs. triazole); intermolecular O–H···N hydrogen bonds
2-Phenyl-1,2,3-triazole-4-carbaldehyde Phenyl Planar structure; utilized in ultrasound-assisted Biginelli reactions
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Nitrophenyl Electron-withdrawing nitro group enhances electrophilicity of aldehyde

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance the electrophilicity of the aldehyde, favoring nucleophilic additions .

Key Observations :

  • Catalysis : Sm(ClO₄)₃ under ultrasound irradiation offers milder conditions and higher yields compared to conventional heating .
  • Scalability : High-temperature sealed-tube syntheses (e.g., for benzyl derivatives) may limit scalability due to safety concerns .

Key Observations :

  • Pharmaceutical Potential: Nitrophenyl and benzyl derivatives show promise in drug design (e.g., cholinesterase inhibitors) .
  • Coordination Chemistry : Aldehyde-functionalized triazoles serve as ligands for metal complexes, as seen in Fe(II) helicates .

Q & A

Q. How can crystallographic data resolve polymorphism in triazole-carbaldehyde derivatives?

  • Methodological Answer: Perform polymorph screening using solvent-drop grinding or temperature-gradient crystallization. SC-XRD identifies packing motifs (e.g., herringbone vs. layered), while DSC detects thermal phase transitions. Compare lattice energies via PIXEL calculations .

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